molecular formula C6H2Cl2O2 B104592 2,6-Dichloro-1,4-benzoquinone CAS No. 697-91-6

2,6-Dichloro-1,4-benzoquinone

Cat. No. B104592
CAS RN: 697-91-6
M. Wt: 176.98 g/mol
InChI Key: JCARTGJGWCGSSU-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,4-benzoquinone is a derivative of 1,4-benzoquinone, where two hydrogen atoms are substituted by chlorine atoms at the 2 and 6 positions of the aromatic ring. This compound is related to various other chlorinated benzoquinones, which are often used in organic synthesis and have been studied for their chemical properties and potential applications in materials science.

Synthesis Analysis

The synthesis of chlorinated benzoquinones can involve different methods, including the direct chlorination of benzoquinones or through the use of chlorinating agents. For example, 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone is synthesized by condensing methyl amine hydrochloride with chloranil in the presence of a condensing agent such as sodium acetate . Similarly, other derivatives like 2,5-diamino-3,6-dichloro-1,4-benzoquinone have been synthesized by modifying existing procedures, indicating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of chlorinated benzoquinones has been investigated using various spectroscopic techniques and computational methods. For instance, the molecular structure of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone was found to possess C2h point group symmetry, and its vibrational spectra were studied using FT-IR and FT-Raman spectroscopy, complemented by ab initio and DFT calculations . Similarly, the structure of 2,5-diamino-3,6-dichloro-1,4-benzoquinone also exhibits C2h symmetry, and its IR spectrum has been recorded and analyzed in conjunction with ab initio calculations .

Chemical Reactions Analysis

Chlorinated benzoquinones participate in various chemical reactions, often serving as key intermediates or reagents. For example, 3,3,6,6-Tetrachloro-2,2-dihydroxycyclohexanone has been used as a synthetic equivalent for unavailable 3-chloro-6-hydroxy-1,2-benzoquinone, reacting with 1,2-phenylenediamines to yield 4-chloro-1-hydroxyphenazines . Additionally, the Diels–Alder reaction involving 2-acetyl-5,6-dichloro-1,4-benzoquinone has been studied, providing insights into the reactivity of chlorinated benzoquinones under thermal conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoquinones are influenced by their molecular structure and substituents. The presence of chlorine atoms and other functional groups can affect properties such as solubility, melting point, and reactivity. For example, the HOMO and LUMO energy gap of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone reflects its chemical activity, and the molecule's stability is analyzed using NBO analysis . The hydrogen bonding observed in 2,5-diamino-3,6-dichloro-1,4-benzoquinone suggests the presence of intermolecular interactions that could influence its solid-state properties .

Scientific Research Applications

Detection in Drinking Water

2,6-Dichloro-1,4-benzoquinone has been identified as a new disinfection byproduct (DBP) in drinking water, particularly following chlorination treatments. It is suspected to be a bladder carcinogen. Zhao et al. (2010) developed an electrospray ionization tandem mass spectrometry technique for its detection, identifying its presence in chlorinated drinking water samples, but not in untreated water (Zhao et al., 2010).

Antimicrobial Properties

Although 2,6-Dichloro-1,4-benzoquinone itself did not exhibit antimicrobial activity, its structural analogues were found to have such properties. Park et al. (2014) assessed the antimicrobial activities of various benzoquinone derivatives, including 2,6-dichloro-1,4-benzoquinone, against food-borne bacteria (Park et al., 2014).

Organic Synthesis

The compound has been used in the synthesis of other chemicals. For example, Lloyd et al. (2017) used a combination of 2,6-dichloro-1,4-benzoquinone for the removal of protecting groups on sensitive substrates in organic chemistry (Lloyd et al., 2017).

Interaction with Biomolecules

Zhao et al. (2010) also characterized the interactions between halobenzoquinones, including 2,6-dichloro-1,4-benzoquinone, and oligodeoxynucleotides. This study is crucial for understanding their potential toxic effects, particularly in the context of drinking water disinfection byproducts (Zhao et al., 2010).

Degradation in Drinking Water

Pei et al. (2018) discovered that heating could effectively degrade 2,6-Dichloro-1,4-benzoquinone in drinking water, highlighting a potential method for reducing its presence and associated risks (Pei et al., 2018).

UV-Induced Transformation

Yi-chao Qian et al. (2013) studied the UV-induced transformation of halobenzoquinones, including 2,6-dichloro-1,4-benzoquinone, in drinking water. They found significant transformation of these compounds under UV irradiation, suggesting pathways for their modification in water treatment processes (Yi-chao Qian et al., 2013).

Safety And Hazards

DCBQ is a highly toxic and carcinogenic disinfection by-product found in drinking water . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

There is a need for the development of analytical methods capable of elucidating the mechanisms of the interactions of DCBQ and its degradation products with the nucleic acids of living organisms . Enhanced formation of trihalomethanes from HBQs should be considered in the application of combined UV and chlorine processes .

properties

IUPAC Name

2,6-dichlorocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCARTGJGWCGSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H2Cl2O2
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DSSTOX Substance ID

DTXSID7061019
Record name 2,6-Dichlorobenzoquinone
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Molecular Weight

176.98 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2,6-Dichlorobenzoquinone
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Product Name

2,6-Dichloro-1,4-benzoquinone

CAS RN

697-91-6
Record name 2,6-Dichloro-1,4-benzoquinone
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Record name 2,6-Dichlorobenzoquinone
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Record name 2,6-Dichloro-p-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
F Qin, YY Zhao, Y Zhao, JM Boyd, W Zhou… - Angewandte …, 2010 - Wiley Online Library
Disinfection of drinking water is a critical public health measure to inactivate pathogens and eliminate waterborne disease outbreaks.[1] However, disinfection of water unintentionally …
Number of citations: 167 onlinelibrary.wiley.com
K Kosaka, T Nakai, Y Hishida, M Asami, K Ohkubo… - Water research, 2017 - Elsevier
Halobenzoquinones are a group of disinfection byproducts formed by chlorination of certain substances in water. However, to date, the identities of halobenzoquinone precursors …
Number of citations: 54 www.sciencedirect.com
F Ge, Y Xiao, Y Yang, W Wang, B Moe, XF Li - Journal of Environmental …, 2018 - Elsevier
We report that green algae in lakes and rivers can serve as precursors of halobenzoquinone (HBQ) disinfection byproducts (DBPs) produced during chlorination. Chlorination of a …
Number of citations: 35 www.sciencedirect.com
Z Pan, Z Du, J Jia, A Lin, Y Wang, W Song, S Sun… - Chemosphere, 2022 - Elsevier
2,6-dichloro-1,4-benzoquinone (DCBQ), a typical representative of Halobenzoquinones, is an emerging aromatic disinfection by-product (DBP) with high toxicity and carcinogenicity, …
Number of citations: 10 www.sciencedirect.com
H Zhai, J Zhao, R Wang, Y Yan, S Yu, Y Zhao - Chemosphere, 2022 - Elsevier
As a typical aromatic disinfection byproduct (DBP), 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) attracts much concern due to the potential toxicity. To further evaluate the role of 2,6-…
Number of citations: 12 www.sciencedirect.com
YT Zuo, Y Hu, WW Lu, JJ Cao, F Wang, X Han… - Journal of hazardous …, 2017 - Elsevier
Scarce toxicological data are available for 2,6-dichloro-1,4-benzoquinone (DCBQ), an emerging water disinfection by-product (DBP) that is of potential public health concern. This study …
Number of citations: 52 www.sciencedirect.com
S Hung, A Mohan, DA Reckhow, KJG Pollitt - Chemosphere, 2019 - Elsevier
An emerging class of unregulated disinfection byproducts, halobenzoquinones (HBQs), has gained recent interest following suggestions of enhanced toxicity compared to regulated …
Number of citations: 22 www.sciencedirect.com
Y Li, Z Niu, Y Wang, L Zhang, Y Zhang - Chemosphere, 2023 - Elsevier
The formation and decomposition of 2,6-dichloro-1,4-benzoquinone, an emerging disinfection byproduct (DBP), was studied in the chlorination of lignin phenol precursors. The results …
Number of citations: 1 www.sciencedirect.com
A Mohan, DA Reckhow - Water research, 2021 - Elsevier
Halobenzoquinones (HBQs) are emerging disinfection by-products (DBPs) that are postulated drivers of bladder carcinogenicity. Prior assessments of 2,6-dichloro-1,4-benzoquinone (…
Number of citations: 11 www.sciencedirect.com
DG Meintani, TG Chatzimitakos, AI Kasouni… - Metabolomics, 2022 - Springer
Introduction The 2,6-dichloro-1,4-benzoquinone (DCBQ) and its derivative 2,6-dichloro-3-hydroxy-1,4-benzoquinone (DCBQ-OH) are disinfection by-products (DBPs) and emerging …
Number of citations: 1 link.springer.com

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